Hydroxychloroquine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRZWJEVUVFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449223-88-4 | |
| Record name | Hydroxychloroquine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449223884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ464PH8YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Structural Characteristics of Hydroxychloroquine N Oxide
Chemical Synthesis Approaches for Analytical Reference Standards
The deliberate synthesis of Hydroxychloroquine (B89500) N-oxide is undertaken to produce a pure substance that can be used to identify and quantify this impurity in samples of hydroxychloroquine. google.com
A common laboratory method for preparing Hydroxychloroquine N-oxide involves the oxidation of hydroxychloroquine. researchgate.net One documented approach utilizes an oxidation reaction with oxygen to produce the N-oxide impurity. researchgate.net Another method involves reacting hydroxychloroquine sulfate (B86663) with diacetyl oxide in a refluxing solution. google.com The reaction mixture is then neutralized and extracted to isolate the crude product. google.com
Following the initial synthesis, purification is crucial to obtain this compound of a high purity suitable for an analytical standard. google.com Common purification techniques include recrystallization and column chromatography. google.com
Recrystallization can be performed using solvents such as methanol (B129727), ethanol, isopropanol (B130326), or mixtures of these alcohols with water. google.com For instance, a crude product can be recrystallized from a mixture of isopropanol and water, followed by cooling to induce the precipitation of the purified solid. google.com Column chromatography, including liquid phase separation, is another effective method. google.com This technique uses a mobile phase, such as methanol-water or acetonitrile-water mixtures, to separate the desired compound from other substances. google.com The purity of the final product is often verified using High-Performance Liquid Chromatography (HPLC). lgcstandards.comgoogle.com
IUPAC Nomenclature and Related Chemical Synonyms
Formation as a Degradation Product of Hydroxychloroquine
This compound is not only synthesized intentionally but also forms as a degradation product of hydroxychloroquine under various conditions. mdpi.com Understanding these degradation pathways is vital for maintaining the stability and efficacy of hydroxychloroquine medications.
Oxidative processes are a primary route for the formation of this compound from its parent compound. researchgate.netmdpi.com
Hydrogen peroxide is a reactive oxygen species that can induce the oxidation of hydroxychloroquine. mdpi.com While specific mechanistic studies on the direct reaction of hydrogen peroxide with hydroxychloroquine to form the N-oxide are not extensively detailed in the provided results, the general principle of amine oxidation by peroxides is a well-established chemical transformation. Stress testing of hydroxychloroquine using hydrogen peroxide has been performed to study its degradation profile. researchgate.net
Exposure to light can also lead to the degradation of hydroxychloroquine, with this compound being one of the identified photoproducts. mdpi.comscielo.br Studies have shown that under photolytic conditions, particularly in an alkaline medium, several degradation products are formed, including the N-oxide. researchgate.net The formation of this compound (with a mass-to-charge ratio, m/z, of 352) has been confirmed through various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net The presence of substances like humic acids, nitrate (B79036), and iron (III) can increase the photolysis of hydroxychloroquine due to the formation of hydroxyl radicals. scielo.br
Synthesis and Formation Pathways of Hydroxychloroquine N Oxide
Formation as a Degradation Product of Hydroxychloroquine (B89500)
Peroxide-Induced Oxidation Mechanisms
Environmental Transformation Pathways of Hydroxychloroquine N-Oxide
Hydroxychloroquine (HCQ), upon its release into the aquatic environment, can undergo various transformation processes. Its stability and fate are significantly influenced by interactions with reactive species present in water. nih.govresearchgate.net The degradation of HCQ is primarily driven by reactions with free radicals, leading to the formation of several transformation products, including this compound. mdpi.comresearchgate.net Advanced oxidation processes (AOPs), which are technologies designed to remove recalcitrant organic pollutants from wastewater, are a significant pathway for the formation of these degradation products. researchgate.netnih.gov
Role of Free Radicals in Aqueous Degradation
The degradation of hydroxychloroquine in aqueous solutions is predominantly initiated by the action of highly reactive free radicals. researchgate.net Among these, the hydroxyl radical (•OH) is the primary species responsible for breaking down the HCQ molecule. nih.govresearchgate.net Studies using pulse radiolysis have shown that •OH radicals react rapidly with HCQ, playing a much more significant role in its degradation compared to hydrated electrons (e_aq⁻). mdpi.comresearchgate.net
The interaction between HCQ and free radicals is crucial as it dictates the compound's stability in environments where these radicals are generated. nih.gov The quinoline (B57606) ring of the HCQ molecule is particularly susceptible to attack by hydroxyl radicals. nukleonika.pl This electrophilic attack is favored in alkaline conditions (pH 9), where the HCQ molecule is mostly deprotonated, increasing its electron density. nukleonika.pl The reactions initiated by these radicals lead to a series of degradation steps, including dechlorination and the formation of various transient species and stable byproducts. mdpi.comresearchgate.net The presence of naturally occurring substances like humic acids can act as photosensitizers, promoting the formation of hydroxyl radicals under solar radiation and thus accelerating the photodegradation of HCQ. nukleonika.plscielo.br
Research has identified several degradation products resulting from the free-radical-induced degradation of HCQ. One of the notable products formed through an oxidation reaction pathway is this compound. mdpi.comresearchgate.net
Advanced Oxidation Processes for Formation (e.g., Fenton-assisted electron beam treatment)
Advanced Oxidation Processes (AOPs) are environmental remediation technologies that rely on the generation of powerful oxidizing agents, primarily hydroxyl radicals, to break down persistent organic pollutants like hydroxychloroquine. nih.govscielo.br These processes are considered a promising alternative for treating water contaminated with such pharmaceuticals, which are often resistant to conventional wastewater treatment methods. nukleonika.plambi-agua.net
One effective AOP for the degradation of HCQ is electron beam (EB) irradiation. bibliotekanauki.pl EB treatment of aqueous solutions generates a mixture of reactive species, including hydroxyl radicals, which then attack the HCQ molecules. mdpi.combibliotekanauki.pl The efficiency of this process can be significantly enhanced by combining it with Fenton reagents (a solution of hydrogen peroxide and an iron catalyst), a process known as Fenton-assisted electron beam treatment. mdpi.comresearchgate.net This synergistic approach increases the concentration of •OH radicals, leading to a more rapid and efficient degradation of HCQ. mdpi.com For instance, the application of Fenton-assisted electron beam treatment has been shown to improve HCQ removal efficiency by 18% (from 76% to 94%) compared to EB irradiation alone. mdpi.com
During these AOPs, the HCQ molecule is transformed into several smaller, more oxidized byproducts. Liquid chromatography-mass spectrometry (LC-MS) analysis has been used to identify these degradation products. Among the identified products is this compound, which has a measured mass-to-charge ratio (m/z) of 352. mdpi.com The formation of this N-oxide is a direct result of the oxidation of the tertiary amine group in the HCQ side chain by the reactive oxygen species generated during the treatment. mdpi.comresearchgate.net
Data Tables
Table 1: Proposed Degradation Products of Hydroxychloroquine under Electron Beam Irradiation
| m/z Value | Proposed Degradation Product |
| 352 | This compound |
| 334 | [Product Name Not Specified] |
| 370 | [Product Name Not Specified] |
| 308 | Desethylhydroxychloroquine |
| 175 | [Product Name Not Specified] |
| Source: Adapted from research on the degradation of HCQ by Fenton-assisted electron beam treatment. mdpi.com |
Metabolic Studies of Hydroxychloroquine N Oxide
Enzymatic N-Oxidation Pathways of Hydroxychloroquine (B89500) to Hydroxychloroquine N-Oxide
The conversion of hydroxychloroquine to this compound is an oxidative metabolic reaction. While the primary metabolic routes for hydroxychloroquine involve N-dealkylation, the formation of N-oxide metabolites has also been identified. nih.gov
Identification of Enzyme Systems Involved in N-Oxidation (e.g., Cytochrome P450 isoforms, Flavin Monooxygenases)
The biotransformation of hydroxychloroquine is complex, involving multiple enzyme systems. The major enzymes responsible for the metabolism of hydroxychloroquine are cytochrome P450 (CYP) isoforms, specifically CYP3A4, CYP2D6, and CYP2C8. researchgate.netmdpi.com These enzymes are primarily involved in the N-dealkylation of hydroxychloroquine to its main metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bidesethylchloroquine (BDCQ). mdpi.comdrugbank.com
While CYP enzymes are the key players in N-dealkylation, the N-oxidation of tertiary amines is typically catalyzed by Flavin-containing monooxygenases (FMOs). mdpi.comsemanticscholar.org For the related compound chloroquine (B1663885), the formation of a side chain N-oxide has been reported. nih.gov This suggests that FMOs could be involved in the N-oxidation of the tertiary amine in the side chain of hydroxychloroquine to form this compound. However, direct evidence specifically identifying the FMO isoforms responsible for hydroxychloroquine N-oxidation is limited in the available literature. The secondary amine metabolites resulting from the initial N-dealkylation could also potentially be substrates for FMO-catalyzed reactions. nih.gov
Mechanistic Investigations of N-Oxidation in Isolated Enzyme Systems
Mechanistic studies on the N-oxidation of hydroxychloroquine are not as extensively detailed as those for its N-dealkylation pathways. The N-oxidation of tertiary alkylamino moieties by FMOs is a recognized metabolic pathway for many drugs. mdpi.comsemanticscholar.org This reaction involves the direct oxygenation of the nitrogen atom. In contrast, CYP450-catalyzed N-dealkylation proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen. mdpi.comsemanticscholar.org
For the analogous compound chloroquine, metabolites including chloroquine side chain N-oxide and chloroquine di-N-oxide have been identified. nih.gov It is plausible that a similar mechanism applies to hydroxychloroquine, where the tertiary amine in the side chain is oxidized to form the corresponding N-oxide. Studies involving gamma irradiation of aqueous solutions of hydroxychloroquine have also reported the formation of this compound, indicating its potential as a degradation product under oxidative conditions. mdpi.com
Stereoselectivity in Enzymatic N-Oxidation (if applicable)
The metabolism of hydroxychloroquine has been shown to be stereoselective. mdpi.comnih.gov Studies in rats have demonstrated that after oral administration of racemic hydroxychloroquine, the ratio of the R- to S-enantiomer of the parent drug is greater than one in blood and tissues, while the ratio for its metabolites is less than one. nih.gov This indicates that the S-enantiomer is metabolized more rapidly.
In Vitro Metabolic Formation in Non-Clinical Biological Matrices
In vitro systems are crucial for characterizing the metabolic pathways of drugs in a controlled environment, free from the complexities of whole-organism physiology.
Cell-Free System Studies of N-Oxidation
Cell-free systems, such as purified enzyme preparations, are instrumental in identifying the specific enzymes responsible for a particular metabolic reaction. While there is extensive research using recombinant CYP enzymes to study the N-dealkylation of hydroxychloroquine researchgate.net, specific studies using cell-free systems to investigate the N-oxidation to this compound are less common in the available literature. The use of such systems, particularly with FMO enzymes, would be necessary to definitively identify the catalysts for this metabolic step.
Microsomal Incubation Studies and Metabolite Profiling
Microsomal incubation is a standard in vitro method used to study phase I metabolism. Human liver microsomes (HLMs) contain a rich complement of CYP and FMO enzymes. Studies using HLMs have been pivotal in understanding the metabolism of hydroxychloroquine. researchgate.netnih.gov These incubations, typically fortified with an NADPH-regenerating system, have confirmed that CYP3A4, CYP2D6, and CYP2C8 are the primary enzymes involved in hydroxychloroquine's metabolism. researchgate.net The main metabolites identified in these studies are the N-dealkylated products. researchgate.netscielo.br
While the focus has been on dealkylation, comprehensive metabolite profiling using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be capable of detecting the formation of this compound. The table below summarizes findings from representative microsomal incubation studies, which primarily focus on the dealkylated metabolites.
| In Vitro System | Key Findings | Metabolites Identified | Citations |
| Human Liver Microsomes (HLMs) | CYP3A4, CYP2D6, and CYP2C8 are the key enzymes in HCQ metabolism. | Desethylhydroxychloroquine (DHCQ), Desethylchloroquine (DCQ) | researchgate.net |
| Rat and Mice Liver Microsomes | The main metabolite formed is (-)-(R)-desethylhydroxychloroquine. | (-)-(R)-desethylhydroxychloroquine | scielo.br |
| Pooled Human Liver Microsomes | Metabolism rate constants were determined for PBPK modeling. | N-desethylhydroxychloroquine | nih.gov |
Analytical Methodologies for Hydroxychloroquine N Oxide
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental technique for separating components of a mixture. For Hydroxychloroquine (B89500) N-oxide, liquid chromatography is the predominant method, while gas chromatography is less commonly cited in the literature.
LC methods are highly versatile and widely used for the analysis of HCQ and its metabolites due to their suitability for non-volatile and thermally sensitive compounds like N-oxides. innovareacademics.inuobaghdad.edu.iq
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hydroxychloroquine and its related substances, including potential impurities like the N-oxide. google.comgoogle.com HPLC methods, often coupled with fluorescence (FLD) or Ultraviolet (UV) detectors, are developed to separate the parent drug from its various metabolites and degradation products in matrices such as whole blood, plasma, and pharmaceutical formulations. nih.govnih.govoup.com
While specific validated methods focusing solely on the quantification of Hydroxychloroquine N-Oxide are not extensively detailed in primary literature, existing HPLC methods for HCQ are designed to resolve related impurities. google.comtandfonline.com For instance, a patent describes an HPLC method for analyzing hydroxychloroquine sulfate (B86663) that is capable of separating related substances, which would include the N-oxide impurity. google.com These methods typically utilize reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comresearchgate.net
| Matrix | Column | Mobile Phase | Detection | Key Findings | Citation |
|---|---|---|---|---|---|
| Whole Blood | Phenyl column | Not specified in abstract | Fluorescence (FLD) | Method developed for HCQ and its metabolites (desethylhydroxychloroquine, desethylchloroquine). Practical for routine monitoring. | nih.gov |
| Blood and Urine | Normal-phase (amine modifier) | 0.5% n-butylamine in methanol-hexane-methyl tert. butyl ether (1:1:1) | Fluorescence (FLD) | Selective quantification of HCQ and three major metabolites. | nih.gov |
| Human Blood | YMC-Triart C18 | 20 mM sodium phosphate (B84403) buffer (pH 8.0) with 0.25% triethylamine—acetonitrile (60:40, v/v) | Fluorescence (FLD) | Simultaneous quantification of HCQ and two metabolites with a run time of 9 minutes. | oup.com |
| Pharmaceuticals | Zorbax Eclipse Plus C18 | Buffer (pH 2.2) and methanol (74:26, v/v) | UV (343 nm) | Validated for determining HCQ in pharmaceutical products and forced degradation studies. | researchgate.netakjournals.com |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). fda.gov UHPLC systems, often coupled with mass spectrometry, are powerful tools for the simultaneous quantification of HCQ and its impurities. fda.govnih.gov
A UHPLC-MS/MS method was developed for the rapid evaluation of hydroxychloroquine sulfate tablets, demonstrating the ability to quantify HCQ and three of its impurities simultaneously with a short 10-minute run time. fda.gov Another UHPLC-MS/MS method was validated for measuring HCQ and its main metabolites in oral fluid and whole blood, showcasing the high sensitivity and precision of the technique. nih.gov Given its capacity for high-resolution separation, UHPLC is well-suited for resolving closely eluting peaks, such as those of HCQ and its N-oxide variant.
| Matrix | Column | Detection | Key Findings | Citation |
|---|---|---|---|---|
| Oral Fluid and Whole Blood | Not specified in abstract | Tandem Mass Spectrometry (MS/MS) | Validated for therapeutic monitoring of HCQ and its main metabolites. LLOQ of 50 ng/mL. | nih.gov |
| Hydroxychloroquine Sulfate Tablets | Advanced phenyl column with sub-2 µm core-shell particles | Tandem Mass Spectrometry (MS/MS) | Simultaneous quantification of HCQ and three impurities. Method validated according to USP requirements. | fda.gov |
| Serum | Not specified in abstract | UV | Simultaneous analysis of hydroxychloroquine, minocycline, and doxycycline (B596269) for therapeutic drug monitoring. | pulsus.com |
Gas chromatography (GC) is another separation technique mentioned for the analysis of chloroquine (B1663885) and related compounds. uobaghdad.edu.iqresearchgate.net However, its application is less common compared to LC methods for compounds like hydroxychloroquine. A significant limitation for analyzing compounds like this compound by GC is the requirement for the analyte to be volatile and thermally stable. N-oxide compounds can be prone to thermal degradation at the high temperatures used in the GC injector and column, which could lead to inaccurate quantification or misidentification. The available literature does not provide specific examples of validated GC methods for the direct analysis of this compound.
Liquid Chromatography (LC) Based Methods
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) Applications in Characterization and Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites and impurities. When coupled with liquid chromatography, it provides both separation and identification in a single analysis.
The combination of liquid chromatography with various mass spectrometry techniques is the most powerful approach for analyzing this compound. nih.govmdpi.com These methods offer unparalleled selectivity and sensitivity, allowing for the confident identification and quantification of the N-oxide even at trace levels.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantitative bioanalysis. jbtr.or.kr It involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. This multiple-reaction monitoring (MRM) provides high specificity and sensitivity. jbtr.or.kr Numerous LC-MS/MS methods have been developed for HCQ and its primary metabolites, and these can be adapted to include this compound in the panel of analytes. nih.govnih.govbohrium.com
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. d-nb.info This is extremely useful for identifying previously uncharacterized metabolites or degradation products. While no specific LC-HRMS methods for this compound quantification were found, the technique's ability to distinguish between compounds with very similar nominal masses makes it ideal for characterizing such impurities. d-nb.info
LC-ESI-MS-TOF (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry-Time of Flight): This technique was explicitly used to identify this compound as a new degradation product. nih.gov Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, while the Time-of-Flight (TOF) analyzer provides accurate mass measurements. ijraset.com Studies on the forced degradation of HCQ identified a product with a mass-to-charge ratio (m/z) of 352, which corresponds to HCQ N-oxide, by using LC-ESI-MS-TOF and other MS techniques. nih.govmdpi.comresearchgate.net
| Technique | Application | Key Findings | Citation |
|---|---|---|---|
| LC-ESI-MSn and LC-MS-TOF | Characterization of photodegradation products | Identified HCQ N-oxide as a new degradation product formed under photolytic conditions in an alkaline medium. | nih.gov |
| LC-MS | Analysis of degradation products under electron beam treatment | Identified a degradation product with m/z = 352, corresponding to the [M+H]⁺ peak for HCQ N-oxide. | mdpi.com |
| LC-MS/MS | Quantification of HCQ and metabolites in rat blood | Developed a sensitive method for pharmacokinetic studies. Demonstrates the standard technique for quantification. | nih.gov |
| LC-HRMS | Quantification of HCQ in whole blood, plasma, and serum | Presents a fast and reproducible method using high-resolution mass spectrometry, advantageous for its selectivity. | d-nb.info |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of Hydroxychloroquine and its derivatives, including the N-oxide, GC-MS provides high-resolution separation and definitive structural information through mass-based detection. researchgate.net The mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint. researchgate.net
Research has identified the chloroquine side chain N-oxide, a related compound, in biological samples using GC-MS, demonstrating the technique's applicability for such derivatives. nih.gov While direct analysis of highly polar compounds like this compound by GC-MS can be challenging due to low volatility, derivatization techniques are often employed. A derivatization step can enhance the volatility and thermal stability of the analyte, making it amenable to GC analysis. For instance, a method involving derivatization with acetic anhydride (B1165640) followed by switchable solvent liquid-liquid microextraction and quadruple isotope dilution GC-MS has been developed for the parent compound, hydroxychloroquine, yielding highly accurate and precise results in various biological fluids. nih.gov Such derivatization strategies combined with the high sensitivity of GC-MS are essential for compensating for matrix effects in complex samples and achieving accurate quantification. nih.gov
Ion Trap Mass Spectrometry (IT/MS)
Ion Trap Mass Spectrometry (IT/MS), particularly when coupled with liquid chromatography (LC), is a key technique for the structural elucidation of unknown impurities in pharmaceutical products. researchgate.net In an ion trap, ions are confined in a small space by electric and/or magnetic fields, allowing for sequential fragmentation experiments (MS^n). This capability is invaluable for piecing together the structure of complex molecules like this compound.
Studies on Hydroxychloroquine bulk drug samples have utilized LC/IT/MS to identify and characterize impurities. researchgate.net The fragmentation pathways of the parent drug and its impurities are studied to understand their structural relationships. Although the fragmentation behavior of many impurities is identical to the parent compound, differences in the neutral losses observed in MS/MS studies can help distinguish them. researchgate.net
A critical consideration when analyzing N-oxide compounds with atmospheric pressure ionization mass spectrometry is their tendency to undergo deoxygenation (loss of an oxygen atom) in the ion source. nih.gov This process is not a result of collision-induced dissociation but is a solvent-mediated thermal process that can interfere with accurate analysis. nih.gov Investigations using an ion trap mass spectrometer have shown that the extent of this deoxygenation is influenced by parameters such as vaporizer temperature, ion-transfer tube temperature, and mobile phase flow rate. nih.gov Furthermore, ion trap systems have been used to differentiate N-oxides from other functional groups, such as sulfoxides. While both can form adducts with specific reagent ions, the reaction efficiencies and resulting products can be used for selective identification. rsc.org
Spectroscopic and Other Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities like this compound. conicet.gov.arrsc.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by observing the magnetic properties of atomic nuclei. libretexts.orgspectroscopyonline.com
UV Spectrophotometry for Detection and Quantitation
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsr.com It is valued for its simplicity, speed, and cost-effectiveness. amazonaws.com Hydroxychloroquine exhibits a characteristic UV absorption profile, which is utilized for its quantification in bulk and pharmaceutical dosage forms. innovareacademics.in
The method relies on measuring the absorbance of a solution at a specific wavelength, typically the wavelength of maximum absorption (λmax), which is directly proportional to the concentration of the analyte (Beer's Law). amazonaws.com For Hydroxychloroquine, the reported λmax varies slightly depending on the solvent used, with values around 343 nm in 0.1N HCl and 329.4 nm in 0.01N acetic acid. amazonaws.comresearchgate.net While specific studies on the λmax of pure this compound are less common, the principle remains the same. As an impurity, its presence can be detected and quantified using chromatographic methods like HPLC coupled with a UV detector. ncats.io The European Pharmacopoeia specifies the use of HPLC with UV detection to assess the chromatographic purity of Hydroxychloroquine, which would include the N-oxide impurity. ncats.io
Electrochemical Detection Methods and Sensor Development
Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the detection of electroactive compounds like Hydroxychloroquine. mdpi.com These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. Recent research has focused on developing novel sensors with enhanced performance for detecting the parent compound, and these principles are adaptable for its N-oxide derivative.
A variety of advanced materials have been incorporated into electrode design to improve sensitivity and selectivity. These include:
Nanocomposites: A sensor utilizing tungsten trioxide nanorods combined with nitrogen-doped carbon nanofibers demonstrated a very low limit of detection (LOD) of 2.0 nM for Hydroxychloroquine. acs.org
Microfluidic Platforms: An integrated microfluidic electrochemical sensor based on a screen-printed carbon electrode modified with gold nanoparticles (AuNPs), copper-based metal-organic frameworks (Cu-MOFs), and multi-walled carbon nanotubes (MWCNTs) achieved an LOD of 19 nM. mdpi.com
3D-Printed Electrodes: Additively manufactured electrodes made from conductive filaments have been developed for Hydroxychloroquine monitoring, offering a linear response and an LOD of 0.04 μmol L⁻¹. nih.govresearchgate.net
Green Sensors: A composite sensor made from raw cork and graphite (B72142) has been used for the voltammetric determination of Hydroxychloroquine in water samples. nih.gov
These sensors are typically validated for their linear range, detection limit, precision, and selectivity against common interferents, demonstrating their potential for on-site and real-time monitoring. mdpi.comnih.gov
Table 1: Performance Characteristics of Various Electrochemical Sensors for Hydroxychloroquine Detection
| Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| WO₃/N-CNF Nanocomposite | 0.007–480 μM | 2.0 nM | acs.org |
| AuNPs@Cu-MOF/MWCNTs Microfluidic Sensor | 0.05–50 μM | 19 nM | mdpi.com |
| 3D-Printed Carbon Black/PLA Electrode | 0.4–7.5 μmol L⁻¹ | 0.04 μmol L⁻¹ | nih.gov |
| Cork–Graphite Composite | 5–65 µM | Not Specified | nih.gov |
Method Development and Validation for Analytical Research
The development and validation of analytical methods are critical to ensure that the results of pharmaceutical analysis are reliable, accurate, and reproducible. acs.org For this compound, as an impurity, this process is essential for quality control (QC) during drug manufacturing. synzeal.com Reference standards of this compound are used specifically for analytical method development and validation (AMV). synzeal.com
Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). The validation process assesses several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. amazonaws.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. amazonaws.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). researchgate.net
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpsr.com
Various methods, including HPLC and UV-spectrophotometry, have been formally developed and validated for Hydroxychloroquine and its metabolites, demonstrating accuracies and precisions well within the accepted 15% range. nih.gov The application of Quality by Design (QbD) principles in method development helps to build quality and robustness into the analytical procedure from the start. ijpsr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netakjournals.com These parameters define the sensitivity of a method. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 σ/S and LOQ = 10 σ/S). akjournals.com
While specific LOD and LOQ values for this compound are not widely published, the values determined for the parent compound, Hydroxychloroquine, and its other major metabolites provide a benchmark for the sensitivity of the analytical techniques used. Various methods, including liquid chromatography and voltammetry, have established low limits for HCQ and its related substances. flinders.edu.auresearchgate.net For example, a capillary electrophoresis method determined the LOD and LOQ for HCQ to be 0.13 µmol/L and 0.37 µmol/L, respectively. flinders.edu.au Electrochemical methods have demonstrated even higher sensitivity, with some techniques reporting LODs in the nanomolar (nmol/L) and even picomolar (pmol/L) range for HCQ. researchgate.netmetu.edu.tr
Table 1: Examples of LOD and LOQ for Hydroxychloroquine and its Metabolite
| Analyte | Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Hydroxychloroquine | Capillary Electrophoresis | Whole Blood | 0.13 µmol/L | 0.37 µmol/L | flinders.edu.au |
| Desethylhydroxychloroquine | Capillary Electrophoresis | Whole Blood | 0.13 µmol/L | 0.43 µmol/L | flinders.edu.au |
| Hydroxychloroquine | Square Wave Voltammetry | Phosphate Buffer | 28 nmol/L | 93 nmol/L | researchgate.net |
| Hydroxychloroquine | Adsorptive Stripping Voltammetry | Electrolytic Environment | 2.40 pmol/L | 7.99 pmol/L | researchgate.net |
| Hydroxychloroquine | Colorimetric (AgNPs) | Aqueous Samples | 9.2 nM | 18.0 nM | metu.edu.tr |
| Hydroxychloroquine | Differential Pulse Voltammetry | - | 0.04 µmol L−1 | - | nih.gov |
Recovery and Accuracy Assessments
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. flinders.edu.au The percentage of the spiked analyte that is detected by the method is the percent recovery. For pharmaceutical analysis, recovery values are expected to be within a tight range, often around 98-102%, to be considered accurate. flinders.edu.au
Accuracy studies for analytical methods developed for Hydroxychloroquine have shown excellent recovery. A capillary electrophoresis-based method demonstrated mean recovery for HCQ between 99% and 101%. flinders.edu.au An RP-HPLC method reported average recovery values between 99.71% and 100.84%. akjournals.com Furthermore, electrochemical methods used for detecting HCQ in tap water and pharmaceutical samples have also shown high accuracy, with recovery values ranging from 99% to 112%. nih.gov These results indicate that the analytical platforms are capable of accurately quantifying analytes in complex matrices, a characteristic that would be essential for the accurate measurement of this compound.
Table 2: Examples of Recovery and Accuracy Data for Hydroxychloroquine
| Method | Sample Type | Concentration Levels | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| Capillary Electrophoresis | Spiked Real Samples | Three concentrations | 99% - 101% | flinders.edu.au |
| RP-HPLC | Standard Solutions | Low, Medium, High | 99.71% - 100.84% | akjournals.com |
| Voltammetry | Spiked Tap Water | Not Specified | 99% - 112% | nih.gov |
Computational and Theoretical Chemistry of Hydroxychloroquine N Oxide
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies and molecular modeling are indispensable tools for elucidating the electronic structure and predicting the behavior of molecules. For Hydroxychloroquine (B89500) N-Oxide, these methods offer a way to understand its stability, reactivity, and potential interactions at a subatomic level. Computational investigations have been undertaken to explore its properties, including optimization calculations and conformational analysis. ufla.br
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, making it highly suitable for studying complex molecules like Hydroxychloroquine N-Oxide. researchgate.netuomustansiriyah.edu.iq DFT calculations can predict a variety of molecular properties by approximating the electron density of the molecule.
The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ijcce.ac.ir
Studies have been performed to calculate the HOMO and LUMO energies and the corresponding energy gap for this compound. ufla.br A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the ground state. ijcce.ac.ir While specific energy values for this compound are not detailed in the available literature, the application of these calculations confirms an academic interest in its electronic behavior.
| Computational Parameter | Significance | Status for this compound |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Calculated ufla.br |
| LUMO Energy | Indicates electron-accepting ability | Calculated ufla.br |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | Calculated ufla.br |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijcce.ac.irscielo.org.mx Such maps are crucial for predicting how a molecule will interact with other molecules and its potential binding sites. researchgate.net
For this compound, MEP maps have been generated to understand its reactivity and interaction patterns. ufla.br These maps help to visualize the regions of negative potential, typically associated with lone pairs of electronegative atoms like oxygen and nitrogen, and positive potential, usually found around hydrogen atoms.
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. scielo.org.mx This is often a prerequisite for further computational analysis. Conformational analysis expands on this by exploring the different spatial arrangements (conformers) of a molecule and their relative energies.
Both geometry optimization calculations and conformational analyses have been performed for this compound. ufla.br This foundational analysis is essential for accurately predicting other properties, such as spectroscopic signatures and reactivity, as the molecule's conformation can significantly influence its behavior. scielo.org.mx
Charge Distribution and Electrostatic Potential
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the spectroscopic properties of molecules. nih.govfaccts.de Theoretical calculations of a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum can provide insight into its electronic transitions. mdpi.com The predicted spectrum, which shows the wavelengths of light the molecule absorbs, can be compared with experimental data to validate the computational model.
Theoretical emission and UV-Vis absorption spectra have been calculated for this compound. ufla.br This type of analysis helps to characterize the molecule based on its electronic properties and how it interacts with light.
Topological and Graph Theory Approaches
Topological indices are numerical descriptors derived from the molecular graph of a compound. These indices are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to correlate the molecular structure with various physicochemical properties and biological activities. While extensive topological studies have been conducted on the parent molecule, Hydroxychloroquine, there is no specific information available in the searched literature regarding the application of topological and graph theory approaches to this compound.
Analysis of Molecular Graph Properties
In the field of theoretical chemistry, the molecular structure of a compound like this compound can be represented as a molecular graph. nih.gov In this graph, atoms are represented as vertices and the chemical bonds between them as edges. nih.gov Chemical graph theory utilizes this representation to analyze the topological properties of the molecule. nih.gov The vertex degree, for instance, corresponds to the valence of an atom in the chemical graph. nih.gov This approach allows for the mathematical characterization of the molecule's structure, forming the basis for calculating various molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of the molecular topology and are instrumental in structure-property relationship studies. researchgate.net The analysis of such graph properties is foundational for understanding the intrinsic characteristics of this compound at a molecular level.
Derivation of Topological Indices for Structure-Property Relationships (QSAR/QSPR)
Topological indices are numerical descriptors derived from the molecular graph that characterize the molecule's topology. nih.gov These indices are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the chemical structure with biological activities or physicochemical properties. nih.govresearchgate.net By establishing these relationships, QSAR/QSPR models can predict the properties of new or untested compounds. nih.gov
Several types of topological indices have been studied for hydroxychloroquine and related structures, which are relevant for understanding this compound. nih.gov These indices are calculated based on the connectivity and distances within the molecular graph. nih.gov Studies have shown a strong correlation between various topological indices and the physicochemical properties of antiviral drugs, including hydroxychloroquine. nih.gov
Below is a table of commonly used topological indices in QSAR/QSPR studies.
| Topological Index | Description | Potential Application in QSPR/QSAR |
| Randić Index | One of the most used indices, it correlates with various physicochemical properties. nih.gov | Modeling properties like boiling point, molar refraction, and polarizability. plos.org |
| Zagreb Indices (M1, M2) | Degree-based indices that count pairs of adjacent vertices. nih.govnih.gov | Used in modeling thermodynamic properties and biological activity. nih.gov |
| Atom-Bond Connectivity (ABC) Index | Correlates well with the strain energy of cycloalkanes and the stability of alkanes. nih.gov | Predicting the stability and thermodynamic properties of molecules. nih.gov |
| Geometric-Arithmetic (GA) Index | Known for its predictive accuracy for properties like enthalpy and entropy. nih.gov | Correlating structure with thermodynamic properties of drug molecules. nih.gov |
| Neighborhood Eccentricity-based Indices | These descriptors are used to analyze the structures of potential drugs by considering the eccentricity values of atoms in the molecular structure. plos.org | Used to establish QSPR models for properties such as boiling point, molar volume, and polar surface area. plos.org |
These indices serve as powerful tools in computational chemistry, enabling the prediction of a molecule's behavior without the need for extensive laboratory experiments. plos.org
Reaction Mechanism Prediction and Reactivity Studies
Computational modeling is essential for predicting reaction mechanisms and studying the reactivity of molecules like this compound. These studies can elucidate how the compound is formed and how it degrades under various conditions.
Computational Modeling of N-Oxidation Mechanisms
The formation of this compound occurs via the N-oxidation of the tertiary amine in the aliphatic side chain of hydroxychloroquine. This is a recognized Phase I metabolic reaction. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to model such oxidative reactions. These studies can calculate the electronic properties and reactivity of the parent molecule, hydroxychloroquine, to predict the most likely sites of oxidation. scielo.org.mx
Theoretical studies indicate that the acid-base equilibrium and the oxidation-reduction balance are both crucial in determining the reactivity of hydroxychloroquine. scielo.org.mx The molecule's capacity to accept electrons suggests it is susceptible to oxidation. scielo.org.mx Computational modeling can map the potential energy surface of the N-oxidation reaction, identifying transition states and intermediates to clarify the mechanistic pathway. This provides a molecular-level understanding of how the parent drug is converted into its N-oxide metabolite.
Studies of Degradation Pathways at a Molecular Level
The degradation of hydroxychloroquine and, by extension, its metabolites like this compound, has been investigated using advanced oxidation processes (AOPs). researchgate.net Studies on the electrochemical oxidation of hydroxychloroquine provide a model for its molecular degradation. researchgate.net Although these studies focus on the parent compound, the identified pathways are relevant for understanding the fate of the N-oxide derivative. Under gamma irradiation, this compound (identified by its mass-to-charge ratio, m/z 352) has been reported as a degradation product of hydroxychloroquine itself. mdpi.com
A proposed degradation mechanism for hydroxychloroquine involves several key stages. researchgate.net
Dealkylation and Hydroxylation : The process often begins with the dealkylation of the aliphatic tertiary amine side chain. researchgate.net
Bond Rupture : This is followed by the breaking of the C-Cl bond on the quinoline (B57606) ring, releasing chloride ions. researchgate.net
Oxidative Decomposition : The intermediate products then undergo further oxidation, which includes the opening of the aromatic quinoline ring. researchgate.net
Formation of Carboxylic Acids : This decomposition leads to the formation of smaller, stable organic molecules, particularly carboxylic acids. researchgate.net
Mineralization : Ultimately, these organic acids are slowly oxidized into inorganic compounds such as nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺) ions. researchgate.net
The table below lists some of the identified degradation products from studies on hydroxychloroquine, which are indicative of the types of molecules that could be formed during the breakdown of this compound.
| Degradation Product | Molecular Formula (where available) | Method of Detection/Study | Reference |
| 7-chloro-4-quinolinamine | C₉H₇ClN₂ | Electrochemical Oxidation | scielo.br |
| Oxalic Acid | C₂H₂O₄ | Electrochemical Oxidation / Gamma Radiolysis | mdpi.comscielo.br |
| Oxamic Acid | C₂H₃NO₃ | Electrochemical Oxidation / Gamma Radiolysis | mdpi.comscielo.br |
| Hydroxylated Derivatives | Not specified | Electrochemical Oxidation | researchgate.net |
| Carboxylic Acids | Not specified | Electrochemical Oxidation | researchgate.net |
These studies demonstrate that while hydroxychloroquine can be degraded, complete mineralization is a slow process, leading to the formation of various stable intermediate organic compounds. researchgate.netmdpi.com
Role of Hydroxychloroquine N Oxide As a Chemical Reference Standard in Research
Application in Analytical Method Development and Validation
The development and validation of analytical methods for Hydroxychloroquine (B89500) require the use of well-characterized reference standards, including its impurities and metabolites like Hydroxychloroquine N-Oxide. pharmaffiliates.comconicet.gov.ar These standards are essential for establishing the specificity, linearity, accuracy, and precision of analytical techniques such as high-performance liquid chromatography (HPLC). google.comresearchgate.net
In the development of HPLC methods, this compound is used to confirm that the method can effectively separate the main compound from its related substances. google.com For instance, a developed HPLC method demonstrated good separation between the Hydroxychloroquine sulfate (B86663) peak and its impurities, including the N-oxide. google.com The availability of a pure reference standard of this compound allows for the accurate identification and quantification of this impurity in bulk drug substances and finished pharmaceutical products. lgcstandards.compharmaffiliates.com
Various analytical techniques have been employed for the determination of Hydroxychloroquine and its metabolites, including:
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection researchgate.netinnovareacademics.innih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Capillary Electrophoresis innovareacademics.in
The validation of these methods often involves using reference standards of Hydroxychloroquine and its known impurities to ensure the reliability of the analytical results. researchgate.net
Role in Drug Metabolism and Degradation Research
This compound is a metabolite of Hydroxychloroquine, formed in the body through metabolic processes. researchgate.netnih.gov The study of drug metabolism is essential for understanding the pharmacokinetic and pharmacodynamic properties of a drug. drugbank.com Reference standards of metabolites like this compound are vital tools in these investigations. researchgate.net
In vitro and in vivo studies utilize these standards to:
Identify the metabolic pathways of Hydroxychloroquine. nih.gov
Characterize the enzymes responsible for the formation of this compound. researchgate.net
Investigate the potential pharmacological activity or toxicity of this metabolite.
Research has shown that the N-dealkylation of Hydroxychloroquine, leading to other metabolites, is catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov While the specific enzymes involved in the formation of the N-oxide are part of ongoing research, the availability of the reference standard is fundamental to these studies. researchgate.net
Furthermore, understanding the degradation pathways of Hydroxychloroquine is crucial for ensuring its stability. bibliotekanauki.pl Studies on the forced degradation of Hydroxychloroquine can help identify potential degradation products, including the N-oxide, that may form under various stress conditions such as light, heat, and oxidation. conicet.gov.arbibliotekanauki.pl
Significance in Comparative Chemical Studies
The availability of a well-characterized reference standard for this compound facilitates comparative chemical studies. These studies can involve comparing the physicochemical properties, spectroscopic data, and chromatographic behavior of the N-oxide with that of the parent drug, Hydroxychloroquine, and its other related impurities. lgcstandards.comnih.gov
Such comparative analyses are important for:
Gaining a deeper understanding of the structure-activity relationships within the Hydroxychloroquine family of compounds.
Developing a comprehensive analytical profile of Hydroxychloroquine and its related substances.
Aiding in the structural elucidation of newly discovered, related impurities. conicet.gov.ar
Q & A
Q. How is Hydroxychloroquine N-Oxide identified and characterized in pharmaceutical research?
this compound (HCQO) is identified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods confirm structural integrity, purity (>95% as per impurity standards), and distinguish it from parent compounds like hydroxychloroquine (HCQ) . For example, impurity analysis protocols list HCQO dihydrochloride as a critical degradant, requiring strict quality control during synthesis . Chemical characterization includes IUPAC nomenclature, molecular weight (335.872 g/mol), and CAS registry verification (118-42-3) to ensure reproducibility .
Q. What experimental methodologies are used to synthesize this compound?
Synthesis typically involves oxidation of HCQ using controlled reagents like hydrogen peroxide or meta-chloroperbenzoic acid. Reaction conditions (e.g., temperature, solvent polarity) are optimized to maximize yield and minimize side products. Post-synthesis, purification steps (e.g., recrystallization, column chromatography) are critical, with purity validated via HPLC-MS . Experimental protocols must detail stoichiometry, reaction time, and characterization data to enable replication .
Advanced Research Questions
Q. How do ADMET properties of this compound compare to its parent compound, Hydroxychloroquine?
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models suggest HCQO has a theoretical LD50 of 2.69 mol/kg, slightly higher than HCQ (2.66 mol/kg), indicating marginally reduced acute toxicity . However, in vitro studies show HCQO’s pharmacokinetic profile differs due to altered solubility and metabolic stability. For instance, HCQO’s N-oxide group may reduce hepatic clearance compared to HCQ, impacting dosing regimens in preclinical models . Researchers must validate these predictions with in vivo studies, particularly in disease-specific models (e.g., COVID-19 or autoimmune conditions).
Q. What methodological challenges arise in reconciling contradictory clinical trial results for this compound?
Discrepancies stem from variability in trial design, such as:
- Timing of administration : Early-stage COVID-19 trials reported marginal benefits when HCQO was administered pre-hospitalization, whereas inpatient studies (e.g., RECOVERY Trial) showed no mortality reduction .
- Dosage heterogeneity : Trials using >400 mg/day HCQO observed higher adverse events (e.g., QT prolongation), skewing risk-benefit ratios .
- Population bias : Studies with comorbidities (e.g., diabetes) or unadjusted confounders (e.g., concurrent azithromycin use) introduced variability . Robust meta-analyses (e.g., living systematic reviews) and individual participant data (IPD) pooling are recommended to resolve contradictions .
Q. How can researchers optimize in silico models to predict this compound’s efficacy in novel therapeutic contexts?
In silico models should integrate:
- Molecular dynamics simulations : To assess HCQO’s binding affinity to targets like SARS-CoV-2 spike protein or Toll-like receptors.
- Dose-response pharmacodynamic modeling : Using preclinical data to extrapolate effective concentrations in humans.
- Toxicity networks : Mapping off-target interactions (e.g., cardiac ion channels) flagged in clinical trials . Collaborative platforms like the WHO’s Solidarity Trial framework enable rapid validation of computational predictions across diverse cohorts .
Methodological Guidelines
Q. What protocols ensure reproducibility in this compound research?
- Data transparency : Publish raw datasets, including negative results, with platforms like ClinVar or Zenodo .
- Standardized assays : Use validated in vitro models (e.g., Vero E6 cells for antiviral testing) and harmonized clinical endpoints (e.g., 28-day mortality in COVID-19) .
- Pre-registration : Register trial designs on ClinicalTrials.gov to mitigate reporting bias .
Q. How should researchers design preclinical studies to evaluate this compound’s immunomodulatory effects?
- Animal models : Use transgenic mice (e.g., ACE2-humanized) for COVID-19 studies or collagen-induced arthritis models for autoimmune applications.
- Dose-ranging studies : Establish minimum effective dose (MED) and no-observed-adverse-effect level (NOAEL) with pharmacokinetic sampling .
- Biomarker integration : Measure cytokines (e.g., IL-6, TNF-α) and viral load longitudinally to correlate HCQO exposure with response .
Controversies and Future Directions
Q. Why do in silico toxicity predictions for this compound conflict with experimental data?
Computational models often overlook salt forms (e.g., HCQ sulfate vs. HCQO dihydrochloride), which alter bioavailability and toxicity profiles . Additionally, in vitro assays may fail to replicate human metabolic pathways (e.g., CYP450 isoforms). Researchers should cross-validate in silico findings with organ-on-chip systems or 3D tissue models .
Q. What are the implications of this compound’s failure in large-scale RCTs like RECOVERY?
The RECOVERY Trial (n=11,330) found HCQ increased hospitalization duration (HR=1.16) without reducing mortality, prompting WHO to suspend its COVID-19 trials . However, subgroup analyses suggest potential utility in specific populations (e.g., early-stage patients with high viral load). Future research should prioritize adaptive trial designs and biomarker-guided patient stratification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
